molecular formula C48H48N6S6 B11943356 Hexakis(4-aminophenylthiomethyl)benzene CAS No. 72031-82-4

Hexakis(4-aminophenylthiomethyl)benzene

Cat. No.: B11943356
CAS No.: 72031-82-4
M. Wt: 901.3 g/mol
InChI Key: PLNQGSOXZXVOKS-UHFFFAOYSA-N
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Description

Hexakis(4-aminophenylthiomethyl)benzene is a complex organic compound with the molecular formula C48H48N6S6. It is characterized by the presence of six 4-aminophenylthiomethyl groups attached to a central benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexakis(4-aminophenylthiomethyl)benzene typically involves the reaction of hexakis(bromomethyl)benzene with 4-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

Hexakis(4-aminophenylthiomethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield hexakis(4-nitrophenylthiomethyl)benzene, while reduction could produce hexakis(4-mercaptophenylthiomethyl)benzene .

Scientific Research Applications

Hexakis(4-aminophenylthiomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which hexakis(4-aminophenylthiomethyl)benzene exerts its effects is largely dependent on its interaction with other molecules. The amino groups can form hydrogen bonds, while the thiomethyl groups can participate in thiol-disulfide exchange reactions. These interactions can influence molecular targets and pathways, making the compound useful in various biochemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • Hexakis(4-cyanophenyl)benzene
  • Hexakis(4-octanoylaminophenyl)benzene
  • Hexakis(4-dihydroxyborylphenyl)benzene

Uniqueness

Hexakis(4-aminophenylthiomethyl)benzene is unique due to the presence of both amino and thiomethyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable for applications requiring specific chemical interactions .

Properties

CAS No.

72031-82-4

Molecular Formula

C48H48N6S6

Molecular Weight

901.3 g/mol

IUPAC Name

4-[[2,3,4,5,6-pentakis[(4-aminophenyl)sulfanylmethyl]phenyl]methylsulfanyl]aniline

InChI

InChI=1S/C48H48N6S6/c49-31-1-13-37(14-2-31)55-25-43-44(26-56-38-15-3-32(50)4-16-38)46(28-58-40-19-7-34(52)8-20-40)48(30-60-42-23-11-36(54)12-24-42)47(29-59-41-21-9-35(53)10-22-41)45(43)27-57-39-17-5-33(51)6-18-39/h1-24H,25-30,49-54H2

InChI Key

PLNQGSOXZXVOKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCC2=C(C(=C(C(=C2CSC3=CC=C(C=C3)N)CSC4=CC=C(C=C4)N)CSC5=CC=C(C=C5)N)CSC6=CC=C(C=C6)N)CSC7=CC=C(C=C7)N

Origin of Product

United States

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